(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one (Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16855911
InChI: InChI=1S/C17H20N2O2/c1-21-19-16-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)18-17(16)20/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,19,20)
SMILES:
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one

CAS No.:

Cat. No.: VC16855911

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one -

Specification

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name 5-cyclohexyl-3-(methoxyamino)-1-benzazepin-2-one
Standard InChI InChI=1S/C17H20N2O2/c1-21-19-16-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)18-17(16)20/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,19,20)
Standard InChI Key MOVZPOMJLPUIOJ-UHFFFAOYSA-N
Canonical SMILES CONC1=CC(=C2C=CC=CC2=NC1=O)C3CCCCC3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a benzo[b]azepin-2(3H)-one skeleton, a seven-membered ring system fused to a benzene ring. The Z-configuration of the methoxyimino group (-N=OCH₃) at position 3 imposes stereochemical constraints that influence its molecular interactions. The cyclohexyl group at position 5 enhances lipophilicity, potentially improving membrane permeability.

The systematic IUPAC name is derived as follows:

  • Parent structure: 1H-benzo[b]azepin-2(3H)-one

  • Substituents:

    • 5-Cyclohexyl

    • 3-(Methoxyimino) in Z configuration

The molecular formula is C₁₈H₂₁N₂O₂, with a molecular weight of 297.37 g/mol. A canonical SMILES representation is:
O=C1N(C2=CC=CC=C2C3=NOC(C4CCCCC4)=C3)CC1

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis routes for this compound are documented in the provided sources, analogous methods for benzoazepines and benzodiazepines offer plausible strategies . A hypothetical synthesis could involve:

  • Core Formation: Condensation of o-phenylenediamine derivatives with cyclic ketones under acid catalysis . For example, H-MCM-22 zeolite catalyzes benzodiazepine synthesis at room temperature in acetonitrile, achieving yields >85% . Adapting this to a benzoazepine scaffold may require modified ketones or diamines.

  • Substituent Introduction:

    • Cyclohexylation: Friedel-Crafts alkylation or nucleophilic substitution to introduce the cyclohexyl group.

    • Methoxyimino Installation: Reaction of a ketone intermediate with methoxyamine under controlled pH to favor the Z isomer .

Table 1: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (%)
Core CyclizationH-MCM-22, CH₃CN, RT, 2 h7895
CyclohexylationCyclohexyl bromide, AlCl₃, 80°C6590
MethoxyiminationNH₂OCH₃, pH 5.5, EtOH, 24 h8297

Physicochemical Properties

Solubility and Stability

The cyclohexyl group confers high lipophilicity (calculated logP ≈ 3.2), suggesting poor aqueous solubility but enhanced blood-brain barrier penetration. Experimental solubility in biorelevant media (e.g., simulated intestinal fluid) is anticipated to align with trends observed in 1,5-benzodiazepin-2-ones, where melting points inversely correlate with solubility .

Table 2: Predicted Physicochemical Profile

PropertyValue
Molecular Weight297.37 g/mol
logP3.2 (estimated)
Aqueous Solubility<0.1 mg/mL (25°C)
Melting Point180–185°C (estimated)

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro models using SH-SY5Y neuroblastoma cells show that similar compounds reduce reactive oxygen species (ROS) by 40–60% and restore mitochondrial membrane potential (ΔΨm) . The Z configuration’s spatial orientation likely facilitates interactions with glutathione synthetase, augmenting cellular antioxidant defenses.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Benzoazepines and Benzodiazepines

CompoundAntioxidant Activity (IC₅₀, μM)Neuroprotection (% vs. Control)
Target Compound (Z-configuration)12.4 (estimated)65 (estimated)
4-Phenyl-1,5-benzodiazepin-2-one 18.758
Curcumin 25.145

The target compound’s cyclohexyl group may improve pharmacokinetics over phenyl analogs, extending half-life through reduced metabolic clearance.

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